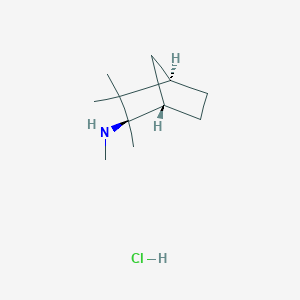

R-(-)-Mecamylamine Hydrochloride

Descripción general

Descripción

R-(-)-Mecamylamine Hydrochloride: is a chemical compound known for its pharmacological properties, particularly as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It has been studied for its potential therapeutic applications in various medical conditions, including hypertension and nicotine addiction.

Métodos De Preparación

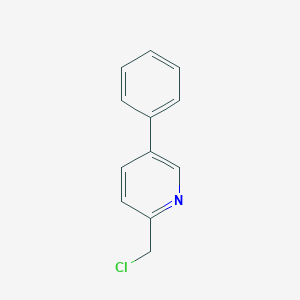

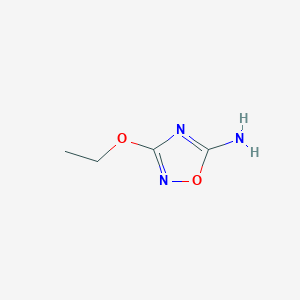

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Mecamylamine Hydrochloride typically involves the reduction of 2-methyl-2-(3-pyridyl)propanenitrile. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The primary synthetic route involves the reduction of nitriles to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: (-)-Mecamylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and acids.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, R-(-)-Mecamylamine Hydrochloride is used as a reagent in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the function of nicotinic acetylcholine receptors. It helps in understanding the role of these receptors in various physiological processes.

Medicine: Medically, this compound has been explored for its potential in treating hypertension and nicotine addiction. Its ability to block nicotinic receptors makes it a candidate for reducing nicotine cravings and withdrawal symptoms.

Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting nicotinic acetylcholine receptors. Its role as a receptor antagonist is crucial in designing therapeutic agents for various neurological disorders.

Mecanismo De Acción

Mechanism: R-(-)-Mecamylamine Hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors and blocking the action of acetylcholine. This inhibition prevents the depolarization of neurons, thereby reducing neuronal excitability.

Molecular Targets and Pathways: The primary molecular targets are the nicotinic acetylcholine receptors located in the central and peripheral nervous systems. By blocking these receptors, this compound modulates neurotransmitter release and neuronal signaling pathways involved in addiction and hypertension.

Comparación Con Compuestos Similares

Hexamethonium: Another nicotinic receptor antagonist used in the treatment of hypertension.

Trimethaphan: A ganglionic blocker with similar pharmacological properties.

Bupropion: Although primarily an antidepressant, it also acts as a nicotinic receptor antagonist.

Uniqueness: R-(-)-Mecamylamine Hydrochloride is unique in its non-selective, non-competitive antagonism of nicotinic receptors. Unlike other similar compounds, it has a broader spectrum of action, affecting multiple subtypes of nicotinic receptors. This broad activity profile makes it a valuable tool in both research and therapeutic applications.

Propiedades

IUPAC Name |

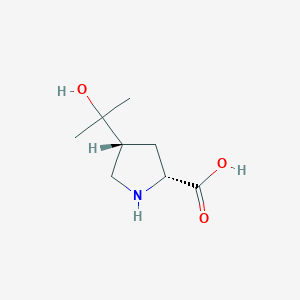

(1S,2R,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-GITWGATASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC[C@H](C2)C1(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493914 | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107596-31-6 | |

| Record name | (-)-Mecamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,4R)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107596-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECAMYLAMINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5C5OWB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does (-)-Mecamylamine Hydrochloride exert its effects on the nervous system?

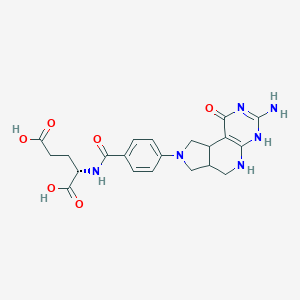

A1: (-)-Mecamylamine Hydrochloride acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β4 and α4β2 receptor subtypes. [] This binding prevents acetylcholine from binding to these receptors, effectively blocking cholinergic neurotransmission at both ganglionic and central nervous system sites. [, ]

Q2: What are the downstream consequences of nAChR antagonism by (-)-Mecamylamine Hydrochloride?

A2: The blockade of nAChRs by (-)-Mecamylamine Hydrochloride leads to a range of physiological effects, including:

- Inhibition of Sympathetic Nervous System Activity: (-)-Mecamylamine Hydrochloride's ability to block ganglionic transmission results in a decrease in sympathetic nerve activity. This property underlies its historical use as a potent antihypertensive agent. [, , ]

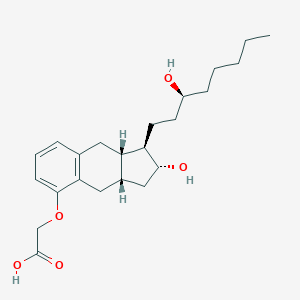

- Modulation of Neurotransmitter Release: nAChRs are involved in the regulation of various neurotransmitters. Consequently, (-)-Mecamylamine Hydrochloride can influence the release of dopamine, norepinephrine, and other neurotransmitters, contributing to its potential effects on mood, cognition, and reward pathways. [, , ]

- Impact on Cellular Processes: Beyond neuronal signaling, nAChRs are expressed on non-neuronal cells, including immune cells and cells within the gastrointestinal tract. (-)-Mecamylamine Hydrochloride's actions on these receptors can influence processes like inflammation and gut motility. [, , ]

Q3: What is the molecular formula and weight of (-)-Mecamylamine Hydrochloride?

A3: The molecular formula of (-)-Mecamylamine Hydrochloride is C11H22ClN. Its molecular weight is 203.75 g/mol. []

Q4: Are there any specific structural features of (-)-Mecamylamine Hydrochloride that contribute to its activity?

A4: The presence of a chiral center in (-)-Mecamylamine Hydrochloride leads to the existence of two enantiomers. Notably, the (-)-enantiomer exhibits a higher affinity for nAChRs compared to its (+)-counterpart. [] This stereospecificity highlights the importance of chirality in determining the pharmacological activity of (-)-Mecamylamine Hydrochloride.

Q5: Has the absolute configuration of (-)-Mecamylamine Hydrochloride been determined?

A5: Yes, the absolute configuration of (-)-Mecamylamine Hydrochloride has been elucidated using X-ray diffraction analysis. This technique revealed the spatial arrangement of atoms within the molecule, providing valuable insights into its three-dimensional structure. []

Q6: How is (-)-Mecamylamine Hydrochloride absorbed and distributed in the body?

A6: (-)-Mecamylamine Hydrochloride is well-absorbed following oral administration. [] It readily crosses the blood-brain barrier, allowing it to exert its effects on both peripheral and central nAChRs. []

Q7: What are the primary routes of metabolism and excretion for (-)-Mecamylamine Hydrochloride?

A7: (-)-Mecamylamine Hydrochloride undergoes limited metabolism in the liver. A significant portion of the drug is excreted unchanged in the urine. []

Q8: What are the potential side effects associated with (-)-Mecamylamine Hydrochloride?

A8: Due to its potent blockade of the autonomic nervous system, (-)-Mecamylamine Hydrochloride can elicit a range of side effects, including:

- Gastrointestinal Disturbances: Constipation, dry mouth, and difficulty swallowing are common side effects. [, , ]

- Cardiovascular Effects: Postural hypotension (a drop in blood pressure upon standing) can occur due to the inhibition of sympathetic tone. [, ]

- Central Nervous System Effects: Dizziness, blurred vision, and sedation are possible central nervous system side effects. [, ]

- Neuromuscular Complications: In rare cases, (-)-Mecamylamine Hydrochloride has been associated with tremor, anxiety, and even convulsions. []

Q9: What are the potential long-term effects of (-)-Mecamylamine Hydrochloride use?

A9: While short-term use of (-)-Mecamylamine Hydrochloride has been explored in various clinical contexts, its potential long-term effects are not fully understood. Further research is needed to establish the safety and tolerability of this compound with chronic administration.

Q10: What are some of the key research applications of (-)-Mecamylamine Hydrochloride?

A10: (-)-Mecamylamine Hydrochloride has proven to be a valuable tool in dissecting the roles of nAChRs in various physiological and pathological processes. Some notable research applications include:

- Investigating Nicotine Addiction: (-)-Mecamylamine Hydrochloride has been used extensively to study the mechanisms underlying nicotine dependence and to explore potential pharmacotherapies for smoking cessation. [, ]

- Exploring Cognitive Enhancement: Given the involvement of nAChRs in learning, memory, and attention, (-)-Mecamylamine Hydrochloride has been studied for its potential to modulate cognitive function, particularly in conditions like schizophrenia. [, , ]

- Understanding Pain Pathways: The presence of nAChRs on pain-transmitting neurons has prompted investigations into the analgesic properties of (-)-Mecamylamine Hydrochloride and its potential role in managing chronic pain conditions. [, ]

Q11: What are some future directions for research on (-)-Mecamylamine Hydrochloride?

A11: Despite its long history of use, (-)-Mecamylamine Hydrochloride continues to be a subject of ongoing investigation. Future research directions include:

- Developing More Selective nAChR Antagonists: Designing compounds that target specific nAChR subtypes with greater selectivity could lead to improved therapeutic outcomes and reduced side effects. []

- Exploring Novel Drug Delivery Systems: Optimizing the delivery of (-)-Mecamylamine Hydrochloride to specific target tissues could enhance its efficacy and minimize off-target effects. []

- Investigating Combination Therapies: Combining (-)-Mecamylamine Hydrochloride with other pharmacological agents could lead to synergistic effects in treating complex conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.